molecular formula C14H13N5O3 B2631304 8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 123496-51-5

8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2631304
CAS No.: 123496-51-5
M. Wt: 299.29
InChI Key: YMRROMSOYDOJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazopurine derivative characterized by:

  • Core structure: A purine fused with an imidazole ring, forming a planar tricyclic scaffold.
  • Substituents:
    • Methyl groups at positions 1 and 6.
    • A furan-2-ylmethyl moiety at position 7.

This compound belongs to a broader class of imidazo[2,1-f]purine-2,4-diones, which have been extensively studied for their affinity toward serotonin receptors (e.g., 5-HT1A, 5-HT7) and phosphodiesterases (PDEs) . The furan substituent distinguishes it from other derivatives, influencing its physicochemical properties and pharmacological activity.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-6-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18(8)7-9-4-3-5-22-9/h3-6H,7H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRROMSOYDOJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting with the preparation of the imidazo[2,1-f]purine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[2,1-f]purine derivatives, and various substituted imidazo[2,1-f]purine compounds .

Scientific Research Applications

8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. In bioluminescence applications, the compound acts as a substrate for nanoluciferase enzymes, leading to the emission of light. The molecular pathways involved include the oxidation of the compound by the enzyme, resulting in the release of photons .

Comparison with Similar Compounds

Substituent-Driven Receptor Affinity and Selectivity

Imidazopurine derivatives exhibit varied receptor interactions based on substituents at positions 3, 7, and 8. Key comparisons include:

Compound Name / ID Substituents (Position) Key Targets (Ki or IC50) Selectivity Notes
Target Compound 8-(Furan-2-ylmethyl), 1,7-dimethyl Not explicitly reported Likely 5-HT1A/5-HT7 (see below)
Compound 6h 8-[3-(N4-phenylpiperazinyl)propyl] 5-HT1A: 5.6 nM >100-fold selectivity over 5-HT2A
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazinyl) 5-HT1A/5-HT7 dual affinity Moderate PDE4B/PDE10A inhibition
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl) 5-HT1A partial agonist (EC50: 12 nM) Better brain penetration
AZ-861 8-(4-(4-(3-CF3-phenyl)piperazinyl) 5-HT1A full agonist (EC50: 8 nM) Stronger α1-adrenolytic effects
Compound 5 8-(4-(6,7-dimethoxyisoquinolinyl) 5-HT1A, PDE4B (IC50: 120 nM) Hybrid receptor/enzyme activity

Key Observations :

  • Piperazinylalkyl derivatives (e.g., 6h, 3i, AZ-853/861) show enhanced 5-HT1A affinity due to the basic nitrogen in piperazine, which mimics endogenous ligands .
  • However, its lack of a basic nitrogen may reduce 5-HT1A affinity.
  • Fluorinated aryl groups (e.g., 3i, AZ-853) enhance lipophilicity and receptor binding via hydrophobic interactions .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Metabolic Stability Brain Penetration Side Effects
Target Compound Not reported Likely moderate Unknown (structural analogy)
AZ-853 Moderate (HLM t1/2: 45 min) High (brain/plasma ratio: 2.1) Weight gain, mild hypotension
AZ-861 Moderate (HLM t1/2: 38 min) Low (ratio: 0.9) Lipid metabolism disturbances
Compound 3i Moderate (MEKC logP: 3.2) Moderate Anxiolytic at low doses

Key Observations :

  • Brain penetration : Linked to substituent lipophilicity. AZ-853’s fluorophenyl group enhances penetration, whereas bulkier groups (e.g., trifluoromethyl in AZ-861) reduce it .
  • Safety: Piperazine-containing derivatives (e.g., AZ-853) show α1-adrenolytic effects, leading to hypotension, while furan-based compounds may lack this due to structural differences.

Therapeutic Potential

  • Antidepressant Activity :
    • Piperazinylalkyl derivatives (e.g., 6h, 3i) reduce immobility time in forced swim tests (FST) by 40–50%, comparable to imipramine .
    • AZ-853 and AZ-861 show dose-dependent antidepressant effects (2.5–5 mg/kg) mediated by 5-HT1A activation .
  • Oncology: CB11 (8-(2-aminophenyl)-3-butyl derivative) acts as a PPARɣ agonist, inducing apoptosis in NSCLC cells . The target compound’s furan group may confer distinct anticancer properties via TGF-β inhibition (see ), though this requires validation.

Biological Activity

8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound.

  • Molecular Formula : C22H21N5O3
  • Molecular Weight : 403.4 g/mol
  • CAS Number : 887454-66-2

Biological Activities

The biological activity of this compound has been explored primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. A study found that specific derivatives exhibited antidepressant-like effects in animal models, notably in the forced swim test (FST) where they outperformed conventional anxiolytics like diazepam at certain dosages .

The proposed mechanisms include:

  • Serotonin Receptor Modulation : Compounds have been shown to act as mixed agonists/antagonists at serotonin receptors, influencing mood regulation and anxiety levels.
  • Phosphodiesterase Inhibition : Some derivatives inhibit phosphodiesterases (PDE4B and PDE10A), which play a role in cyclic nucleotide signaling pathways involved in mood disorders .

Case Studies

Several studies have evaluated the pharmacological profiles of various derivatives:

  • Fluorinated Derivatives : A series of fluorinated arylpiperazinylalkyl derivatives were synthesized and tested for their pharmacological activity. These compounds showed promising results as potential antidepressants with favorable lipophilicity and metabolic stability .
  • In Vivo Studies : In preliminary pharmacological studies, one derivative demonstrated significant antianxiety effects at a dosage of 2.5 mg/kg, indicating its potential for clinical application in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantObserved EffectReference
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneReduced immobility in FST
AnxiolyticSame as aboveGreater effect than diazepam
PDE InhibitionVarious derivativesInhibition of PDE4B and PDE10A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.